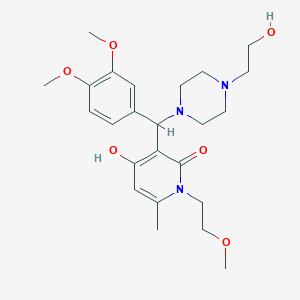
3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H35N3O6 and its molecular weight is 461.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS Number: 897735-48-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H35N3O6 with a molecular weight of 461.6 g/mol. The structure includes various functional groups such as a dimethoxyphenyl group, a hydroxy group, and a piperazinylmethyl group, which are significant for its biological properties.
The biological activity of this compound is believed to stem from its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing physiological processes.
- Cell Signaling Interference : The compound could affect intracellular signaling pathways that are crucial for cell survival and function.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress in cells. Compounds similar to this one have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases linked to oxidative stress.
Analgesic and Anti-inflammatory Effects
Some studies have indicated that piperazine derivatives possess analgesic and anti-inflammatory properties. These effects could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways.
Study 1: Piperazine Derivatives and Pain Management
A study published in Phytotherapy Research highlighted the analgesic effects of piperazine derivatives. The research found that these compounds significantly reduced pain responses in animal models compared to control groups. While this specific compound was not tested, its structural similarities suggest potential efficacy in pain management.
Study 2: Antioxidant Properties
In another investigation focusing on antioxidant activity, derivatives similar to this compound were evaluated for their ability to reduce oxidative stress markers in vitro. Results indicated that these compounds effectively lowered levels of reactive oxygen species (ROS), supporting their potential use as therapeutic agents against oxidative stress-related disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | Structure | Antioxidant, Antimicrobial |
| 5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Structure | Antimicrobial |
| E3024 (DPP-IV Inhibitor) | Structure | Anti-diabetic |
属性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O6/c1-17-15-19(29)22(24(30)27(17)12-14-31-2)23(26-9-7-25(8-10-26)11-13-28)18-5-6-20(32-3)21(16-18)33-4/h5-6,15-16,23,28-29H,7-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODWZSRNWALLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














